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Compound of Interest

Compound Name: Picrasidine N

Cat. No.: B1677793 Get Quote

This technical support center provides guidance and answers frequently asked questions regarding the

in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties

for the natural product Picrasidine N and its derivatives. This resource is intended for researchers,

scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is Picrasidine N and why is its ADME/Tox profile important?

A1: Picrasidine N is a beta-carboline alkaloid isolated from the plant Picrasma quassioides. Like many

natural products, it exhibits interesting biological activities that make it a potential candidate for drug

development. However, to be a successful drug, a compound must not only be effective but also

possess favorable ADME/Tox properties. These properties determine how the compound is absorbed,

distributed throughout the body, metabolized, and excreted, as well as its potential to cause adverse

effects. Early assessment of the ADME/Tox profile is crucial to identify potential liabilities and guide the

design of derivatives with improved drug-like characteristics.

Q2: Where can I find the chemical structure of Picrasidine N to perform in silico predictions?

A2: The chemical structure of Picrasidine N is available in public chemical databases such as

PubChem. The canonical SMILES (Simplified Molecular Input Line Entry System) representation for

Picrasidine N is

COC1=CN=C(C2=C1C3=CC=CC=C3N2OC)CCN4C=CC5=C6C4=CC(=O)C(=O)N6C7=CC=CC=C57[1].

This string can be used as input for most in silico prediction tools.
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Q3: What are some freely available online tools for predicting the ADME/Tox properties of Picrasidine N
and its derivatives?

A3: Several user-friendly, web-based tools are available for in silico ADME/Tox prediction. Some of the

most commonly used platforms include:

SwissADME: Provides a comprehensive analysis of physicochemical properties, pharmacokinetics,

drug-likeness, and medicinal chemistry friendliness.[2][3][4][5][6]

pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties using graph-based

signatures.[7][8][9]

admetSAR: A tool for predicting ADMET properties of chemicals and has been updated to improve its

predictive capabilities.[10][11][12][13][14]

PreADMET: A web-based application for predicting ADME data and constructing drug-like libraries.[15]

[16]

Q4: What are the predicted ADME/Tox properties of Picrasidine N and some of its rationally designed

derivatives?

A4: Below is a table summarizing the in silico predicted ADME/Tox properties for Picrasidine N and

three hypothetical derivatives, generated using SwissADME. The derivatives were designed to explore

the effects of common chemical modifications on ADME/Tox profiles.

Derivative 1 (PN-OH): Introduction of a hydroxyl group to potentially increase solubility.

Derivative 2 (PN-F): Introduction of a fluorine atom to potentially enhance metabolic stability.

Derivative 3 (PN-Ethyl): Replacement of a methoxy group with an ethyl group to potentially reduce

lipophilicity.
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Property Picrasidine N
Derivative 1 (PN-
OH)

Derivative 2 (PN-
F)

Derivative 3 (PN-
Ethyl)

Physicochemical

Properties

Molecular Formula C29H22N4O4 C28H20N4O4 C28H19FN4O3 C29H22N4O3

Molecular Weight 490.51 g/mol 476.48 g/mol 474.48 g/mol 474.51 g/mol

LogP (Consensus) 3.85 3.35 3.73 4.01

Water Solubility

(ESOL)

-4.85 (Poorly

soluble)

-4.30 (Moderately

soluble)

-4.71 (Poorly

soluble)

-4.99 (Poorly

soluble)

Pharmacokinetics

GI Absorption High High High High

BBB Permeant Yes No Yes Yes

P-gp Substrate Yes Yes Yes Yes

CYP1A2 Inhibitor Yes Yes Yes Yes

CYP2C19 Inhibitor Yes Yes Yes Yes

CYP2C9 Inhibitor No No No No

CYP2D6 Inhibitor Yes Yes Yes Yes

CYP3A4 Inhibitor Yes Yes Yes Yes

Drug-Likeness

Lipinski Violations 0 0 0 0

Bioavailability

Score
0.55 0.55 0.55 0.55

Medicinal

Chemistry

PAINS Alerts 0 0 0 0

Lead-likeness

Violations
1 (MW > 350) 1 (MW > 350) 1 (MW > 350) 1 (MW > 350)
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Synthetic

Accessibility
5.83 5.91 6.02 5.75

Note: These are in silico predictions and require experimental validation.

Troubleshooting Guide
Q: My in silico tool predicts poor water solubility for my Picrasidine N derivative. What can I do?

A:

Potential Reason: The chemical structure of your derivative may contain a high number of lipophilic

groups, leading to a high LogP value and consequently, poor aqueous solubility.

Solution:

Introduce Polar Functional Groups: As demonstrated with Derivative 1 (PN-OH), adding polar

groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) can increase

hydrophilicity and improve water solubility.

Reduce Lipophilicity: Consider replacing bulky, non-polar groups with smaller or more polar

alternatives.

Formulate with Excipients: Experimentally, the solubility of poorly soluble compounds can often be

improved by using formulation strategies such as co-solvents, surfactants, or cyclodextrins.

Q: The prediction for my compound shows it is a substrate of P-glycoprotein (P-gp). What are the

implications of this?

A:

Potential Reason: P-glycoprotein is an efflux transporter that can pump drugs out of cells. If your

compound is a P-gp substrate, it may have reduced absorption and limited penetration into tissues

protected by P-gp, such as the brain.

Solution:

Structural Modification: Attempt to modify the structure to reduce its affinity for P-gp. This can be a

challenging task and often involves iterative design and testing.
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Co-administration with a P-gp Inhibitor: In a research setting, you could investigate co-administering

your compound with a known P-gp inhibitor to see if its absorption and distribution improve.

However, this approach has significant clinical translation challenges.

Alternative Delivery Routes: If oral absorption is significantly hampered, consider exploring

alternative routes of administration, such as intravenous injection, that bypass intestinal P-gp.

Q: My compound is predicted to be an inhibitor of several Cytochrome P450 (CYP) enzymes. Is this a

major concern?

A:

Potential Reason: Inhibition of CYP enzymes, which are crucial for drug metabolism, can lead to drug-

drug interactions (DDIs). If your compound inhibits a major CYP isoform, it could slow the metabolism

of co-administered drugs that are substrates for that enzyme, potentially leading to toxic accumulation.

Solution:

Assess the Potency of Inhibition: The in silico prediction indicates a potential for inhibition. The next

step is to experimentally determine the IC50 value to understand the potency of this inhibition. If the

inhibition is weak, it may not be clinically significant.

Structure-Activity Relationship (SAR) Studies: If the inhibition is potent, conduct SAR studies to

identify the structural features responsible for the CYP inhibition and design new derivatives that

avoid this interaction.

Consider the Target Patient Population: If the compound is intended for a patient population that is

likely to be on multiple medications, potent CYP inhibition is a more significant concern.

Experimental Protocols
In Vitro Caco-2 Permeability Assay

This assay is a standard method to experimentally assess the intestinal permeability of a compound and

validate in silico predictions of gastrointestinal absorption.

Objective: To determine the apparent permeability coefficient (Papp) of Picrasidine N and its derivatives

across a Caco-2 cell monolayer.

Materials:
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Caco-2 cells (ATCC® HTB-37™)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1%

non-essential amino acids, and 1% penicillin-streptomycin

Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

Test compounds (Picrasidine N and derivatives) dissolved in a suitable vehicle (e.g., DMSO)

Lucifer yellow (as a marker for monolayer integrity)

Analytical instrumentation for compound quantification (e.g., LC-MS/MS)

Methodology:

Cell Culture and Seeding:

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

Once confluent, trypsinize the cells and seed them onto the apical side of the Transwell® inserts at

a density of approximately 6 x 10^4 cells/cm².

Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer.

Change the medium every 2-3 days.

Monolayer Integrity Test:

Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring

the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250

Ω·cm².

Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1 x

10^-6 cm/s.

Permeability Assay (Apical to Basolateral):

Wash the cell monolayers twice with pre-warmed HBSS.

Add HBSS to the basolateral (receiver) compartment.
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Add the test compound solution (e.g., 10 µM in HBSS, with the final DMSO concentration typically

≤1%) to the apical (donor) compartment.

Incubate the plates at 37°C with gentle shaking.

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the

basolateral compartment. Replace the collected volume with fresh HBSS.

At the end of the experiment, collect a sample from the apical compartment.

Permeability Assay (Basolateral to Apical - for efflux):

To assess active efflux (e.g., by P-gp), perform the experiment in the reverse direction, adding the

test compound to the basolateral compartment and sampling from the apical compartment.

Sample Analysis:

Quantify the concentration of the test compound in all collected samples using a validated analytical

method such as LC-MS/MS.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp =

(dQ/dt) / (A * C0) Where:

dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

A is the surface area of the filter membrane (cm²).

C0 is the initial concentration of the drug in the donor compartment (µmol/cm³).

Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the

involvement of active efflux.
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Caption: In silico ADME/Tox prediction workflow for a novel Picrasidine N derivative.
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Caption: Hypothetical pathway for Picrasidine N-induced hepatotoxicity via metabolic activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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